2-Chloro-6-(difluoromethyl)-3-methylisonicotinic acid
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Overview
Description
2-Chloro-6-(difluoromethyl)-3-methylpyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a chloro group, a difluoromethyl group, and a methyl group attached to a pyridine ring. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(difluoromethyl)-3-methylpyridine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3-chloro-5-methyl-4-nitropyridine, is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures.
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) chloride to introduce the chloro group, forming 2-chloro-6-methylpyridine.
Difluoromethylation: The difluoromethyl group is introduced using a difluoromethylating agent such as bromodifluoromethane in the presence of a base like potassium carbonate.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of 2-Chloro-6-(difluoromethyl)-3-methylpyridine-4-carboxylic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and distillation to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(difluoromethyl)-3-methylpyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (triethylamine, potassium carbonate).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, THF).
Coupling: Palladium catalysts, bases (potassium carbonate, sodium hydroxide), solvents (toluene, DMF).
Major Products
Substitution: Amino, thio, or alkoxy derivatives.
Oxidation: 2-Chloro-6-(difluoromethyl)-3-carboxypyridine-4-carboxylic acid.
Reduction: 2-Chloro-6-(difluoromethyl)-3-methylpyridine-4-methanol.
Coupling: Biaryl or styrene derivatives.
Scientific Research Applications
2-Chloro-6-(difluoromethyl)-3-methylpyridine-4-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with specific biological pathways in pests.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(difluoromethyl)-3-methylpyridine-4-carboxylic acid depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity, thereby disrupting metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Interaction: Binding to DNA and interfering with replication or transcription processes.
Comparison with Similar Compounds
2-Chloro-6-(difluoromethyl)-3-methylpyridine-4-carboxylic acid can be compared with other similar compounds, such as:
2-Chloro-6-methylpyridine-4-carboxylic acid: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
2-Chloro-6-(trifluoromethyl)-3-methylpyridine-4-carboxylic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to increased electron-withdrawing effects and altered reactivity.
2-Chloro-3-methylpyridine-4-carboxylic acid: Lacks the difluoromethyl group and has different steric and electronic properties.
The presence of the difluoromethyl group in 2-Chloro-6-(difluoromethyl)-3-methylpyridine-4-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications.
Properties
Molecular Formula |
C8H6ClF2NO2 |
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Molecular Weight |
221.59 g/mol |
IUPAC Name |
2-chloro-6-(difluoromethyl)-3-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H6ClF2NO2/c1-3-4(8(13)14)2-5(7(10)11)12-6(3)9/h2,7H,1H3,(H,13,14) |
InChI Key |
CBHMXDNDMUSEER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1C(=O)O)C(F)F)Cl |
Origin of Product |
United States |
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